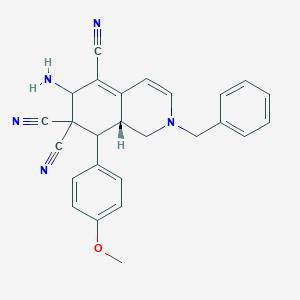

![molecular formula C21H20N4O2S B461450 N-(4-acetylphenyl)-8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889969-34-0](/img/structure/B461450.png)

N-(4-acetylphenyl)-8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthyridines are a class of organic compounds that are considered as naphthalene analogs, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various applications such as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of naphthyridines is characterized by two fused pyridine rings. The position of the nitrogen atoms in the rings can vary, leading to different isomers .Chemical Reactions Analysis

Naphthyridines can undergo a variety of chemical reactions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .科学的研究の応用

Overview of 1,8-Naphthyridine Derivatives

The compound is a derivative of the 1,8-naphthyridine group, which has been the focus of significant research interest due to its wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, these derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. They also possess activities related to anti-osteoporosis, anti-allergy, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, epidermal growth factor receptor (EGFR) inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, multidrug resistance (MDR) modulator, adenosine receptor agonist, and adrenoceptor antagonist properties. This broad spectrum establishes 1,8-naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Recent Developments in 1,8-Naphthyridine Derivatives

Recent studies have further emphasized the versatile biological activities of 1,8-naphthyridine (NPTR) derivatives, underscoring their significant interest in pharmaceutical chemistry and drug discovery. These derivatives have been highlighted for their anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic activities. Their efficacy in treating neurological diseases like depression and Alzheimer's disease has been recognized, along with various inhibitory activities such as anti-HIV, anti-osteoporotic, αvβ3 antagonism, antimalarial, platelet aggregation, antioxidant, anti-allergic, gastric antisecretory, anticonvulsant, EGFR inhibition, protein kinase inhibition, ionotropic properties, β3 antagonism, phosphodiesterase 4 (PDE 4) inhibitions, adenosine receptor agonistic activity, adrenoceptors antagonism, and DNA stabilizing activity. This review highlights the diverse biological activities of NPTR derivatives and suggests a pathway for future research in the synthesis of novel medicinal agents and the exploration of new heterocycles for modifying existing biological actions as well as evaluating other possible pharmacological activities (Gurjar & Pal, 2018).

将来の方向性

The future directions in the field of naphthyridines research could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities and applications in medicinal chemistry and materials science could be another area of focus.

特性

IUPAC Name |

N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-11(26)12-2-4-14(5-3-12)23-20(27)19-17(22)15-10-16-18(24-21(15)28-19)13-6-8-25(16)9-7-13/h2-5,10,13H,6-9,22H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSXOHKPWKAOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461369.png)

![6-Amino-3-(2,4-dimethylphenyl)-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461370.png)

![methyl 6-amino-5-cyano-2-ethyl-4-[4-(methoxycarbonyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B461371.png)

![1-[2-[3-Cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylacetyl]pyrrolidine-2-carboxylic acid](/img/structure/B461374.png)

![1-({[3-Cyano-6-(2-furyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461375.png)

![1-({[6-Tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461378.png)

![6-amino-3-[(4-methylphenyl)sulfanylmethyl]-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B461383.png)

![2'-amino-7-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B461386.png)

![Methyl 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461387.png)

![4-Amino-6-(3-bromo-4-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B461388.png)

![2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B461389.png)